Fmoc-d-agb(pbf,boc)-oh
Overview
Description
Fmoc-d-agb(pbf,boc)-oh: is a synthetic compound used primarily in peptide synthesis. The compound contains several protective groups, including the fluorenylmethyloxycarbonyl (Fmoc) group, the pentamethylbenzyl (Pbf) group, and the tert-butyloxycarbonyl (Boc) group. These protective groups are crucial in preventing unwanted reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-d-agb(pbf,boc)-oh typically involves multiple steps, including the protection of amino groups and the introduction of the Fmoc, Pbf, and Boc groups. The process often starts with the amino acid precursor, which undergoes various chemical reactions to introduce the protective groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding protective groups and coupling amino acids efficiently.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The protective groups (Fmoc, Pbf, Boc) can be removed under specific conditions to reveal the functional groups needed for further reactions.
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Boc Removal: Trifluoroacetic acid (TFA) is used to remove the Boc group.
Pbf Removal: Strong acids like TFA can also remove the Pbf group.
Major Products: The major products of these reactions are the deprotected amino acids or peptides, which can then participate in further synthesis steps.
Scientific Research Applications
Chemistry: Fmoc-d-agb(pbf,boc)-oh is used in solid-phase peptide synthesis (SPPS) to create custom peptides for research purposes.
Biology: In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular processes.
Medicine: Peptides synthesized with this compound can be used in drug development, including the creation of peptide-based therapeutics.
Industry: In the pharmaceutical industry, this compound is used to produce peptides for various applications, including diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of Fmoc-d-agb(pbf,boc)-oh primarily involves its role as a building block in peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the desired peptide sequence is synthesized, the protective groups are removed to yield the final product.
Comparison with Similar Compounds
Fmoc-d-lys(boc)-oh: Another amino acid derivative used in peptide synthesis with similar protective groups.
Fmoc-d-arg(pbf)-oh: Similar to Fmoc-d-agb(pbf,boc)-oh but lacks the Boc group.
Uniqueness: this compound is unique due to its combination of protective groups, which provide versatility in peptide synthesis. The presence of both Pbf and Boc groups allows for selective deprotection under different conditions, offering greater control over the synthesis process.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[[(2-methylpropan-2-yl)oxycarbonylamino]-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46N4O9S/c1-21-22(2)32(23(3)28-19-38(7,8)50-31(21)28)52(47,48)42-34(41-36(46)51-37(4,5)6)39-18-17-30(33(43)44)40-35(45)49-20-29-26-15-11-9-13-24(26)25-14-10-12-16-27(25)29/h9-16,29-30H,17-20H2,1-8H3,(H,40,45)(H,43,44)(H2,39,41,42,46)/t30-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVFDVTWTKHJQZ-SSEXGKCCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46N4O9S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
734.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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